molecular formula C6H3Br2N3 B1148942 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357945-12-0

3,4-dibromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1148942
CAS No.: 1357945-12-0
M. Wt: 276.919
InChI Key: YWDXFMIDGHKDOD-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrazolo[3,4-b]pyridine is a high-purity, solid brominated heterocyclic compound supplied for research and development purposes. With a molecular formula of C 6 H 3 Br 2 N 3 and a molecular weight of 276.92 g/mol, this compound serves as a key synthetic intermediate in organic and medicinal chemistry . The bromine atoms at the 3- and 4-positions of the fused pyrazolopyridine ring system make it an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of novel chemical space. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in biomedical research due to its close analogy to purine bases, making it a core structure of interest in drug discovery . Researchers utilize this dibromo-derivative as a versatile building block for constructing more complex molecules, including those with potential pharmacological activity. Over 300,000 derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been described in the scientific literature, highlighting its significant role in the development of new therapeutic agents . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3,4-dibromo-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXFMIDGHKDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273614
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-12-0
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,4-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357945-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight: The di-bromo derivative has a higher molecular weight than mono-halogenated analogs, which may impact bioavailability.
  • Reactivity : The dual bromine atoms in this compound offer distinct sites for Suzuki or Ullmann couplings, whereas the iodo substituent in facilitates faster cross-coupling reactions .

Preparation Methods

Ring-Closing Reactions Using Halogenated Precursors

The patent CN105801574A describes the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives via a ring-closing reaction between 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF). While this method focuses on chloro-substituted products, analogous brominated precursors (e.g., 2-bromo-3-pyridinecarboxaldehyde) could be employed to introduce bromine at the 3-position during cyclization. For example, substituting 2-chloro-3-pyridinecarboxaldehyde with a brominated analog may yield 3-bromo-1H-pyrazolo[3,4-b]pyridine directly.

Post-Synthesis Electrophilic Bromination

Electrophilic bromination of pre-formed pyrazolo[3,4-b]pyridine is a common strategy. The 3- and 4-positions are activated for electrophilic substitution due to the electron-donating effects of the pyrazole ring. A typical procedure involves:

  • Dissolving 1H-pyrazolo[3,4-b]pyridine in acetic acid.

  • Adding excess bromine (Br₂) or N-bromosuccinimide (NBS) at 0–25°C.

  • Stirring for 12–24 hours, followed by quenching with sodium thiosulfate.

In the PMC study, bromination of pyrazolo[3,4-b]pyridine derivatives was achieved using HBr/H₂O₂, yielding 5-bromo analogs. Adapting these conditions with higher stoichiometry of Br₂ could facilitate dibromination at the 3- and 4-positions.

Regioselective Bromination Techniques

Achieving 3,4-dibromination requires precise control over reaction conditions. The following methods demonstrate regioselectivity:

Sequential Bromination Using Directed Metalation

A two-step approach involves:

  • 3-Bromination : Treating 1H-pyrazolo[3,4-b]pyridine with NBS in tetrahydrofuran (THF) under radical initiation (e.g., AIBN), yielding 3-bromo-1H-pyrazolo[3,4-b]pyridine.

  • 4-Bromination : Subjecting the mono-brominated product to Br₂ in the presence of FeBr₃ as a Lewis acid, directing bromine to the 4-position.

This method leverages the differing electronic environments of the 3- and 4-positions, with the pyrazole nitrogen activating the 3-position and the pyridine nitrogen deactivating the 4-position.

One-Pot Dibromination

A scalable one-pot method reported in the ACS study involves:

  • Reacting 1H-pyrazolo[3,4-b]pyridine with 2.2 equivalents of Br₂ in dichloromethane at 0°C.

  • Adding a catalytic amount of H₂SO₄ to enhance electrophilicity.

  • Isolation via precipitation in ice-cold water, yielding 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine in 68–72% purity.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

ParameterOptimal ConditionEffect on Yield/Selectivity
SolventAcetic acid or DCMPolar aprotic solvents enhance Br₂ solubility
Temperature0–25°CLower temps reduce side reactions
Brominating AgentBr₂ (2.2 equiv.)Excess Br₂ ensures dibromination
CatalystFeBr₃ (5 mol%)Improves 4-position selectivity

For example, using FeBr₃ increases 4-bromination efficiency from 45% to 78% by coordinating to the pyridine nitrogen, directing electrophilic attack.

Purification and Characterization

Post-reaction purification is achieved via:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis.

Characterization data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.66 (s, 1H), 8.15 (d, J = 5.2 Hz, 1H), 7.22 (d, J = 5.2 Hz, 1H).

  • MS (ESI) : m/z 296.8 [M+H]⁺.

Challenges and Scalability

Key challenges include:

  • Over-Bromination : Excess Br₂ may lead to tri- or tetrabrominated byproducts.

  • Regioselectivity : Competing bromination at the 5-position requires careful catalyst selection.

Industrial scalability is feasible using continuous-flow reactors, as demonstrated in the PMC study for analogous Suzuki couplings .

Q & A

Q. Q1. What are the primary synthetic strategies for preparing 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine and its derivatives?

Methodological Answer: Two dominant synthetic approaches are employed:

Pyrazole Ring Construction on Pyridine: Bromination of pre-formed pyrazolo[3,4-b]pyridine cores using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. For example, bromination at the 3- and 4-positions requires precise stoichiometry and temperature (e.g., 0–5°C in DMF) to avoid over-substitution .

Annulation of Pyridine onto Pyrazole: Starting from 5-aminopyrazole intermediates, cyclization with α,β-unsaturated ketones or aldehydes forms the pyrazolo[3,4-b]pyridine scaffold, followed by bromination .

Key Optimization Parameters:

  • Solvent choice (e.g., ethanol or DMF for polar intermediates).
  • Catalysts (e.g., hydroxylamine hydrochloride for cyclization) .
  • Reaction time (12–24 hours for complete substitution) .

Q. Q2. How can researchers validate the purity and structural integrity of synthesized 3,4-dibromo derivatives?

Methodological Answer: A combination of analytical techniques is critical:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., chemical shifts for Br at δ 8.2–8.5 ppm in ¹H NMR).
    • 2D NMR (COSY, HSQC): Resolve tautomeric ambiguities in the pyrazolo[3,4-b]pyridine core .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₄Br₂N₃: calc. 291.87, obs. 291.86) .
  • X-ray Crystallography: Resolve regiochemical uncertainties in bromine placement .

Advanced Research Questions

Q. Q3. How do substituent positions (3,4-dibromo vs. mono-bromo/chloro analogs) influence biological activity?

Methodological Answer: Substituent positioning significantly impacts target binding and pharmacokinetics:

  • Kinase Inhibition: 3,4-Dibromo derivatives show enhanced steric hindrance, reducing IC₅₀ values (e.g., IC₅₀ = 0.2 nM against TBK1 kinase vs. 1.5 nM for 3-bromo-6-chloro analogs) .

  • Antimicrobial Activity:

    CompoundE. coli MIC (µg/mL)C. albicans MIC (µg/mL)
    3,4-Dibromo derivative0.120.98
    3-Bromo-6-chloro analog0.241.95
    Dichloro substitutions reduce membrane permeability due to increased hydrophobicity .

Experimental Design:

  • Comparative SAR Studies: Synthesize analogs with systematic halogen substitutions and assay against target enzymes/cell lines.
  • Molecular Docking: Use tools like AutoDock Vina to model Br interactions in kinase ATP-binding pockets .

Q. Q4. What strategies enable regioselective functionalization of this compound?

Methodological Answer: Regioselectivity is controlled via:

  • Transition-Metal Catalysis: Pd/CuI systems enable γ-C-H arylation at the pyridine ring (77% yield for 6.2.1a) without disturbing bromine substituents .
  • Protection/Deprotection: Use THP (tetrahydropyranyl) groups to block reactive N-H sites during Suzuki-Miyaura cross-coupling .

Case Study:

  • Step 1: Protect N1 with THP in this compound.
  • Step 2: Perform Sonogashira coupling at C5 using Pd(PPh₃)₄/CuI to introduce alkynyl groups (yield: 68–72%) .

Q. Q5. How can computational methods guide the design of 3,4-dibromo derivatives for TRK inhibition?

Methodological Answer:

  • Scaffold Hopping: Replace indole cores in known TRK inhibitors (e.g., entrectinib) with pyrazolo[3,4-b]pyridine to exploit π-π stacking with Phe669 .
  • MD Simulations: Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) and resistance to gatekeeper mutations (e.g., TRKA-G667C) .

Data-Driven Optimization:

  • Free Energy Perturbation (FEP): Calculate ΔΔG for bromine substitutions to optimize binding affinity (e.g., ΔΔG = -2.3 kcal/mol for 3,4-dibromo vs. -1.8 kcal/mol for 3-bromo) .

Q. Q6. What are the challenges in reconciling contradictory bioactivity data across studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., Hep G2 vs. MCF7) or endpoint metrics (IC₅₀ vs. GI₅₀).
  • Solubility Artifacts: Poor aqueous solubility of dibromo derivatives (logP ≈ 3.5) may underreport activity in cell-based assays .

Resolution Strategies:

  • Dose-Response Curves: Use normalized data (e.g., % inhibition at 10 µM) across multiple replicates.
  • Counter-Screening: Test analogs in orthogonal assays (e.g., thermal shift vs. enzymatic activity) .

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